Selective COMT Inhibition Without DDC Off-Target Activity: Direct Head-to-Head Comparison with Co-Isolated Isoflavones
3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (Compound III) exhibits selective COMT inhibition with no detectable activity against dopa decarboxylase (DDC), in direct contrast to the co-isolated analogs 3',5,7-trihydroxy-4',6-dimethoxyisoflavone (Compound I) and 3',5,7-trihydroxy-4',8-dimethoxyisoflavone (Compound II), which inhibit both COMT and DDC [1]. The compound's IC50 for COMT is 0.2 μg/mL , while DDC inhibition is reported as 'no significant inhibition' . This selectivity profile eliminates confounding dual-pathway interference when probing catecholamine metabolism.
| Evidence Dimension | Dual-enzyme inhibition profile: COMT vs. DDC |
|---|---|
| Target Compound Data | COMT IC50 = 0.2 μg/mL; DDC inhibition = none detected |
| Comparator Or Baseline | Compound I (3',5,7-trihydroxy-4',6-dimethoxyisoflavone): inhibits both COMT and DDC. Compound II (3',5,7-trihydroxy-4',8-dimethoxyisoflavone): inhibits both COMT and DDC. |
| Quantified Difference | Target compound: COMT-specific; Comparators: dual COMT/DDC inhibitors |
| Conditions | Enzymatic assays with Streptomyces-derived isoflavones; original isolation and characterization study |
Why This Matters
For researchers investigating COMT-specific pharmacology, this compound eliminates the confounding variable of simultaneous DDC inhibition that co-occurs with the closest structural analogs from the same microbial source.
- [1] Umezawa, H., Tobe, H., Shibamoto, N., Nakamura, F., Nakamura, K., Matsuzaki, M., & Takeuchi, T. (1975). New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces. The Journal of Antibiotics, 28(12), 947-952. View Source
